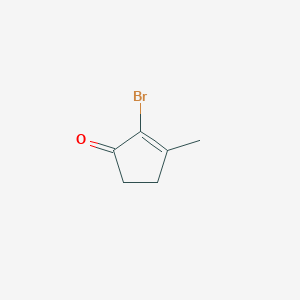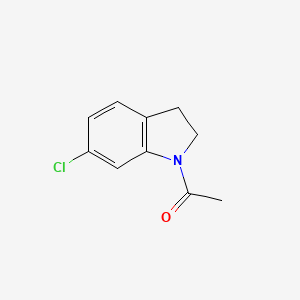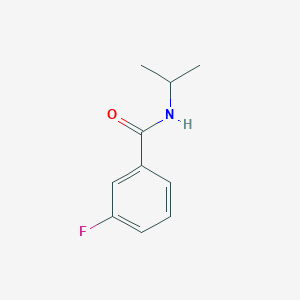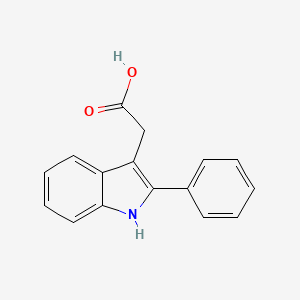
2-(2-phenyl-1H-indol-3-yl)acetic Acid
Vue d'ensemble
Description
“2-(2-phenyl-1H-indol-3-yl)acetic Acid” is a chemical compound with the molecular formula C16H13NO2 . It is also known by other names such as (2-phenyl-1H-indol-3-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “2-(2-phenyl-1H-indol-3-yl)acetic Acid” consists of 16 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-phenyl-1H-indol-3-yl)acetic Acid” include a molecular weight of 251.28 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- 2-(2-Phenyl-1H-Indol-3-yl)acetic Acid derivatives have been synthesized and evaluated for their biological activities. The derivatives demonstrated promising antimicrobial activities, as indicated by studies involving agar disc diffusion methods (Muralikrishna et al., 2014). Another study also found that certain derivatives exhibited antibacterial activities comparable to standard antibiotics (Rubab et al., 2017).
Chemical Synthesis and Characterization
- The compound has been utilized in the synthesis of novel chemical structures, like indoloketopiperazine derivatives, demonstrating its versatility in chemical synthesis. These derivatives were obtained through a one-pot, multi-component reaction, yielding moderate to high yields (Ghandi et al., 2012).
Antioxidant Evaluation
- Indole-3-acetic acid analogues, related to 2-(2-Phenyl-1H-Indol-3-yl)acetic Acid, were synthesized and evaluated for their antioxidant activities. The study found that certain analogues, particularly those with electron-donating substituents, showed significant antioxidant activity (Naik et al., 2011).
Molecular Docking and Analysis
- In a study focusing on molecular docking and instrumental analysis, 2-phenyl indole derivatives were synthesized, demonstrating the utility of 2-(2-Phenyl-1H-Indol-3-yl)acetic Acid in producing compounds for molecular studies (Singh & Malik, 2016).
Crystal Structure Analysis
- The crystal structure of derivatives of 2-(2-Phenyl-1H-Indol-3-yl)acetic Acid has been analyzed, providing insights into the geometric and molecular interactions critical for various applications in pharmaceutical and biochemical industries (Li et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRLEKAVBSASMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398380 | |
| Record name | (2-phenyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-1H-indol-3-yl)acetic Acid | |
CAS RN |
4662-03-7 | |
| Record name | (2-phenyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



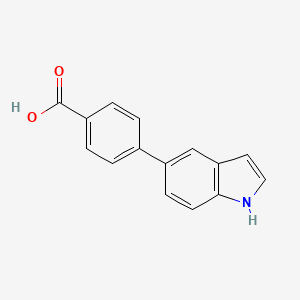
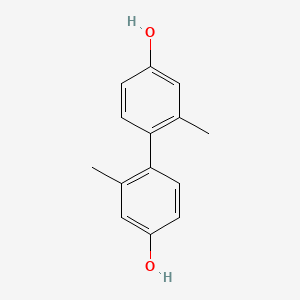
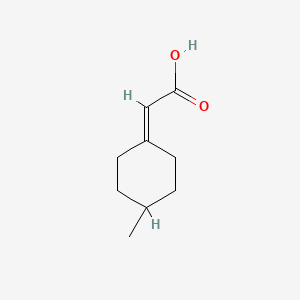
![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)
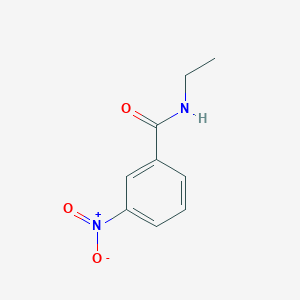
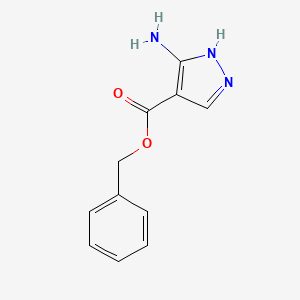
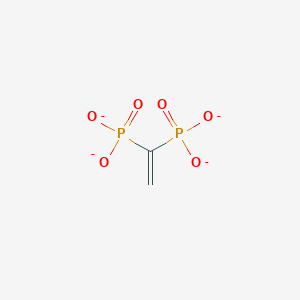
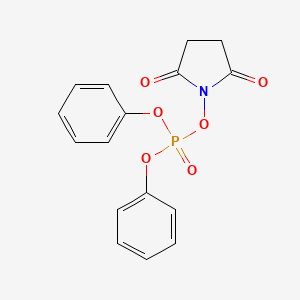
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
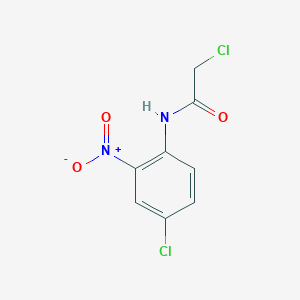
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
